3-(3-Bromophenyl)pyrrolidine hydrochloride chemical properties
3-(3-Bromophenyl)pyrrolidine hydrochloride chemical properties
An In-depth Technical Guide to 3-(3-Bromophenyl)pyrrolidine Hydrochloride
Introduction
3-(3-Bromophenyl)pyrrolidine hydrochloride is a substituted pyrrolidine compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a heterocyclic building block, it provides a versatile scaffold for the synthesis of complex bioactive molecules. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent motif in a vast number of pharmaceuticals and natural products, prized for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into a molecule.[1][2]
The incorporation of a 3-bromophenyl substituent offers medicinal chemists a strategic advantage. The bromine atom serves as a useful synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core structure. Furthermore, the bromophenyl group itself can engage in crucial interactions with biological targets, enhancing binding affinity and selectivity.[3] Its utility as an intermediate is highlighted in the development of therapeutic agents, including those for neurological disorders.[3]
This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and applications of 3-(3-Bromophenyl)pyrrolidine hydrochloride, designed for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
3-(3-Bromophenyl)pyrrolidine hydrochloride is typically supplied as a solid, and its properties are foundational to its handling, storage, and application in synthesis.[4] While specific experimental data such as melting and boiling points are not consistently published for this exact salt, the table below consolidates its key identifiers and known characteristics.
| Property | Value | Source(s) |
| Chemical Name | 3-(3-Bromophenyl)pyrrolidine hydrochloride | [5][6] |
| Synonyms | 3-(3-BroMophenyl)pyrrolidine HCl | [5][6] |
| CAS Number | 1082926-06-4; 1203681-69-9 (unspecified stereochemistry) | [5][6] |
| Molecular Formula | C₁₀H₁₃BrClN | [6] |
| Molecular Weight | 262.57 g/mol | [6] |
| Appearance | Solid / White powder | [3][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container. | [7][8] |
Structure:
Caption: Chemical structure of 3-(3-Bromophenyl)pyrrolidine hydrochloride.
Spectroscopic Analysis (Predicted)
While a definitive, published spectrum for this specific compound is not available in the provided search results, its structure allows for a reliable prediction of its key features in ¹H and ¹³C NMR spectroscopy. This analysis is crucial for identity confirmation and purity assessment in a laboratory setting.
¹H NMR Spectroscopy:
-
Aromatic Region (approx. 7.2-7.6 ppm): The four protons on the bromophenyl ring would appear in this region. Due to the meta-substitution pattern, complex splitting is expected. One would anticipate a singlet-like signal (or a narrow triplet) for the proton between the two substituents (on C2 of the phenyl ring), a doublet of doublets for the proton on C6, a triplet for the proton on C5, and another doublet of doublets for the proton on C4.
-
Pyrrolidine Ring Protons (approx. 2.0-4.0 ppm): The seven protons on the pyrrolidine ring would exhibit complex multiplets. The proton at the C3 position (methine proton) would likely be a multiplet, coupled to the adjacent methylene protons at C2 and C4. The protons on the nitrogen-adjacent carbons (C2 and C5) would be shifted furthest downfield within this aliphatic region and would likely show diastereotopic splitting. The C4 protons would also appear as a multiplet. The N-H proton of the hydrochloride salt may appear as a broad singlet, potentially further downfield, and its chemical shift could be concentration and solvent-dependent.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (approx. 120-145 ppm): Six signals are expected. The carbon bearing the bromine atom (C3') would be found around 122 ppm. The quaternary carbon attached to the pyrrolidine ring (C1') would be near 145 ppm. The remaining four CH carbons would appear between 125-131 ppm.
-
Pyrrolidine Carbons (approx. 25-60 ppm): Three signals are expected for the pyrrolidine ring carbons. The carbons adjacent to the nitrogen (C2 and C5) would be in the 45-60 ppm range, while the C4 carbon would be more upfield. The methine carbon (C3) attached to the phenyl ring would also be in the downfield portion of this range.
Synthesis and Reactivity
Proposed Synthetic Pathway:
A plausible and efficient synthesis of 3-(3-Bromophenyl)pyrrolidine hydrochloride can be envisioned starting from commercially available precursors. One common strategy in heterocyclic chemistry involves the construction of the ring system through cyclization. A representative workflow is outlined below.
Protocol:
-
Reaction Setup: To a solution of a suitable precursor, such as a protected 4-amino-1-(3-bromophenyl)butan-1-ol, in an appropriate anhydrous solvent (e.g., Tetrahydrofuran), a reagent to facilitate intramolecular cyclization (e.g., via activation of the hydroxyl group like mesylation followed by base-mediated ring closure) is added at a controlled temperature.
-
Cyclization: The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The choice of a protecting group on the nitrogen is critical to prevent side reactions and is typically an acid-labile group like Boc (tert-butoxycarbonyl).
-
Deprotection and Salt Formation: Following the successful formation of the N-protected 3-(3-bromophenyl)pyrrolidine, the protecting group is removed. For a Boc group, this is achieved by introducing a strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane or methanol. This step simultaneously removes the protecting group and forms the desired hydrochloride salt.
-
Work-up and Purification: The resulting hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration. The crude product is then washed with a non-polar solvent (e.g., diethyl ether) to remove organic impurities and dried under vacuum to yield the final product. Purity can be assessed using NMR and HPLC.
This generalized pathway leverages established methodologies for pyrrolidine synthesis, offering a reliable route for laboratory-scale production.[9]
Caption: Proposed workflow for the synthesis of 3-(3-Bromophenyl)pyrrolidine HCl.
Reactivity: The compound possesses two primary sites of reactivity:
-
Secondary Amine: The pyrrolidine nitrogen is nucleophilic and can be readily functionalized via N-alkylation, N-acylation, or reductive amination, allowing for its incorporation into larger molecular frameworks.
-
Bromophenyl Group: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents (alkyl, aryl, vinyl, etc.) at the C3 position of the phenyl ring, making it an invaluable tool for structure-activity relationship (SAR) studies.[3]
Applications in Research and Drug Development
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry. Its non-planar, sp³-rich structure is advantageous for creating molecules that can effectively explore three-dimensional binding pockets in biological targets, often leading to improved potency and selectivity compared to flat, aromatic systems.[1][2]
3-(3-Bromophenyl)pyrrolidine hydrochloride serves as a critical intermediate in the synthesis of novel therapeutic agents. Its derivatives are explored for a range of biological activities:
-
Neurological Disorders: Substituted phenyl-pyrrolidines are frequently investigated as ligands for receptors and transporters in the central nervous system (CNS). The unique conformational properties of the pyrrolidine ring can be tailored to achieve high affinity for specific neurological targets.[3]
-
Enzyme Inhibitors: The scaffold can be elaborated to design potent and selective enzyme inhibitors. For example, a related compound, 3-(4-Bromophenyl)pyrrolidine hydrochloride, is used in the preparation of pyrazolopyrimidines for treating diseases mediated by the ALK2 enzyme.[10]
-
Oncology and Other Therapeutic Areas: The ability to functionalize both the pyrrolidine nitrogen and the bromophenyl ring allows for the creation of diverse chemical libraries. These libraries are screened against various targets in oncology, inflammation, and infectious diseases, making this scaffold a valuable starting point for broad drug discovery campaigns.[1]
Safety and Handling
As with any laboratory chemical, 3-(3-Bromophenyl)pyrrolidine hydrochloride requires careful handling to minimize exposure and ensure user safety. Based on available safety data sheets for this and structurally similar compounds, the following precautions are mandated.[7][11]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[11]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation.[11]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][12] Facilities should be equipped with an eyewash station and safety shower.[7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[11]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible substances such as strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
First Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[11][12]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical advice.[11][12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]
References
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- Chem-Impex. (n.d.). (+/-)-trans-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride.
- Fisher Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
- Sigma-Aldrich. (2023, September 26). Triprolidine hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Pyrrolidine Safety Data Sheet.
- ChemicalBook. (2025, October 14). 3-(3-BroMophenyl)pyrrolidine HCl | 1082926-06-4.
- ChemScene. (n.d.). (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride | 1391452-66-6.
- CymitQuimica. (2024, December 19). (S)-2-(2-Bromophenyl)pyrrolidine Safety Data Sheet.
- ChemicalBook. (2022, August 26). 3-(3-BroMophenyl)pyrrolidine hcl | 1203681-69-9.
- ChemicalBook. (2025, October 14). 3-(4-BroMophenyl)pyrrolidine hydrochloride | 1187931-39-0.
- ChemicalBook. (n.d.). 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-(4-BroMophenyl)pyrrolidine hydrochloride(1187931-39-0) 1H NMR spectrum.
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Ciaffaglione, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4888. Retrieved from [Link]
- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
- Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- ChemicalBook. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR.
- ChemicalBook. (n.d.). R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR.
- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum.
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